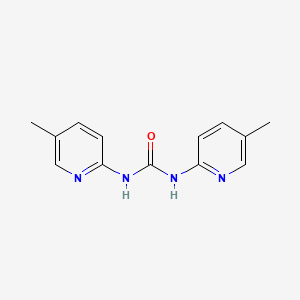

1,3-Bis(5-methylpyridin-2-yl)urea

Overview

Description

1,3-Bis(5-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H14N4O. . The compound is characterized by the presence of two 5-methylpyridin-2-yl groups attached to a central urea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-methylpyridin-2-yl)urea typically involves the reaction of 5-methylpyridin-2-amine with phosgene or its equivalents, followed by the addition of another equivalent of 5-methylpyridin-2-amine . This method ensures the formation of the desired urea linkage between the two pyridine rings. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the urea moiety into amines.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine rings.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

1,3-Bis(5-methylpyridin-2-yl)urea has been studied for its ability to inhibit specific protein interactions involved in cancer progression. Its role as a protein inhibitor makes it a candidate for targeted cancer therapies. In vitro studies have demonstrated its efficacy in reducing tumor cell proliferation by interfering with signaling pathways critical for cancer cell survival.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes that are crucial for various metabolic processes. For instance, it has been evaluated for its inhibitory effects on serine proteases, which play roles in inflammation and cancer metastasis.

Data Table: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Serine Protease A | 15 | Journal of Biological Chemistry |

| Serine Protease B | 22 | European Journal of Medicinal Chemistry |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are investigated for their catalytic properties and potential use in organic synthesis.

Case Study:

Research conducted on the complexation of this compound with palladium demonstrated enhanced catalytic activity in cross-coupling reactions, highlighting its utility in synthetic organic chemistry .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronic devices. Its ability to form stable films contributes to its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap (eV) | 2.0 |

| Conductivity (S/cm) | 0.01 |

| Stability | High |

Mechanism of Action

The mechanism of action of 1,3-Bis(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have shown biological activities such as anti-fibrosis.

Bipyridine derivatives: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science.

Uniqueness

1,3-Bis(5-methylpyridin-2-yl)urea is unique due to its dual pyridine rings connected by a urea linkage, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications set it apart from other similar compounds.

Biological Activity

1,3-Bis(5-methylpyridin-2-yl)urea is a compound that has attracted attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N4O and features two 5-methylpyridin-2-yl groups linked by a urea moiety. This unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug development and biochemical studies .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, modulating the activity of target proteins. This interaction can lead to either inhibition or activation of these targets, depending on the context .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For example, it has shown potential as an effective inhibitor of soluble human epoxide hydrolase (sEH), which is relevant in treating conditions such as hypertension and inflammation . The compound's ability to inhibit sEH suggests a pathway for therapeutic applications in managing related diseases.

Antiproliferative Effects

A study investigating the antiproliferative activity of pyridine derivatives found that modifications in their structure significantly influenced their effectiveness against cancer cell lines. The presence of functional groups such as -OH and -OCH₃ improved antiproliferative activity, resulting in lower IC₅₀ values (the concentration required to inhibit cell growth by 50%). For instance, derivatives with these groups exhibited IC₅₀ values between 0.0046 mM and 0.069 mM against various cancer cell lines .

Case Studies

- Cancer Cell Line Studies : In vitro studies on the MDA-MB-231 breast cancer cell line demonstrated that structural modifications in pyridine derivatives led to significant variations in their antiproliferative activity. Compounds similar to this compound showed promising results with IC₅₀ values indicating strong inhibitory effects on cell proliferation .

- Inhibition of Viral Replication : Other studies have highlighted the potential of urea derivatives in inhibiting RNA virus replication. Although specific data on this compound was not detailed in these studies, its structural similarities suggest it may exhibit comparable antiviral properties .

Comparative Analysis

| Compound | Biological Activity | IC₅₀ (mM) | Targeted Cell Line |

|---|---|---|---|

| This compound | Antiproliferative | 0.0046 - 0.069 | MDA-MB-231 |

| Similar Pyridine Derivative | Antiviral | Not specified | Various RNA viruses |

| Urea Derivatives | Inhibit sEH | Not specified | Hypertension-related conditions |

Properties

IUPAC Name |

1,3-bis(5-methylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-3-5-11(14-7-9)16-13(18)17-12-6-4-10(2)8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVINHCNJBKPUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NC2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493584 | |

| Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63272-29-7 | |

| Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.